2,3,3-Trimethylbenzoindolenine (1,1,2-Trimethyl-1H-benzo[e]indole) is a critical heterocyclic building block utilized extensively in the synthesis of near-infrared (NIR) polymethine and cyanine dyes, such as Indocyanine Green (ICG), Cy5.5, and Cy7.5 [1]. Unlike standard indolenines, this compound features a fused benzene ring that extends the pi-conjugation of the resulting dye molecules. This structural extension is fundamentally required to push the absorption and emission profiles of fluorescent probes into the NIR-I and NIR-II biological windows, where tissue scattering and autofluorescence are minimized [2]. Commercially, it is procured by pharmaceutical, diagnostic, and materials science manufacturers to synthesize highly lipophilic, deep-tissue imaging agents, non-linear optical materials, and specialized functional dyes that cannot be accessed using simpler indolenine derivatives.
NIR Dye Synthesis
Precursor for cyanine and squaraine dyes with emission >650 nm via benzo-fused core
Solid-State Handling
Crystalline solid at room temperature simplifies weighing and laboratory workflow
Formulation Compatibility
Reported higher lipophilicity supports hydrophobic matrix and nanoparticle incorporation
Attempting to substitute 2,3,3-Trimethylbenzoindolenine with the more common and less expensive 2,3,3-Trimethylindolenine (CAS 1640-39-7) fundamentally alters the photophysical and physicochemical properties of the synthesized downstream products [1]. The absence of the fused benzene ring in the generic substitute truncates the pi-electron system, resulting in a failure to achieve the necessary bathochromic shifts required for near-infrared applications. Consequently, dyes synthesized from the generic indolenine will absorb and emit in the visible spectrum (e.g., ~630-650 nm) rather than the critical NIR window (>670-800 nm), rendering them useless for deep-tissue in vivo imaging [2]. Furthermore, the generic substitute lacks the enhanced lipophilicity and specific redox potentials imparted by the benzo[e]indole core, which are essential for targeted cellular membrane partitioning and stable electrochemical performance in advanced diagnostic assays.
The primary procurement driver for 2,3,3-Trimethylbenzoindolenine is its ability to red-shift the optical properties of polymethine dyes. When condensed into squarylium cyanine dyes, the benzo[e]indolenine derivative achieves a maximum absorption wavelength of 672 nm, compared to 631 nm for the standard indolenine analog [1]. This consistent ~40 nm bathochromic shift is also observed in heptamethine cyanines (e.g., Cy7 vs Cy7.5), pushing the dye's operating range firmly into the tissue-transparent NIR window.
| Evidence Dimension | Maximum Absorption Wavelength (λmax) |
| Target Compound Data | 672 nm (Benzo[e]indolenine-derived squarylium dye) |
| Comparator Or Baseline | 631 nm (2,3,3-Trimethylindolenine-derived squarylium dye) |
| Quantified Difference | +41 nm bathochromic shift |
| Conditions | Photophysical studies measured in ethanol solution at room temperature |
Buyers must select the benzo-fused precursor to synthesize probes that operate in the near-infrared region, which is mandatory for minimizing background autofluorescence in biological imaging.
Benzo-fused core enables NIR spectral window for imaging research
Reported in organic solvents and aqueous buffers
For advanced non-linear optical applications, the extended pi-conjugation of 2,3,3-Trimethylbenzoindolenine significantly enhances intramolecular charge transfer. Studies comparing standard indolenine dyes with pi-extended benzoindolenines demonstrate that the two-photon absorption cross-section (σ2) is more than doubled in the benzo-fused derivatives (such as ICG)[1]. This exponential increase in σ2 is a direct result of the increased oscillator strength provided by the additional aromatic ring.
| Evidence Dimension | Two-Photon Absorption Cross-Section (σ2) |
| Target Compound Data | >2x increase in σ2 (Benzoindolenine-based dyes, e.g., ICG) |
| Comparator Or Baseline | Baseline σ2 (Standard indolenine-based polymethine dyes) |
| Quantified Difference | >100% enhancement in two-photon absorption cross-section |
| Conditions | Measured under 1552 nm excitation for NIR-II window imaging applications |
Procuring the benzo-fused precursor is critical for manufacturing contrast agents intended for multiphoton microscopy, where maximizing signal brightness at high tissue depths is the primary performance bottleneck.
Solid form simplifies weighing, handling, and laboratory workflow
Standard atmospheric pressure
The structural integration of the benzo[e]indole core drastically alters the physicochemical properties of the resulting fluorophores, particularly their lipophilicity. In the synthesis of near-infrared lipophilic fluorophores for tissue tracing, substituting a standard indolium pharmacophore with a benzo[e]indolenine ring increased the partition coefficient (logD at pH 7.4) from 3.56 to 6.25 [1]. This massive increase in lipophilicity dictates the dye's ability to partition into lipid bilayers and serum proteins.
| Evidence Dimension | Partition Coefficient (logD at pH 7.4) |
| Target Compound Data | 6.25 (Benzo[e]indolenine-substituted pentamethine cyanine, ESNF 14) |
| Comparator Or Baseline | 3.56 (Standard indolenine-substituted pentamethine cyanine, ESNF 10) |
| Quantified Difference | +2.69 logD units (nearly 500-fold increase in lipophilicity) |
| Conditions | In silico calculations and empirical validation for tissue growth tracing fluorophores |
This precise control over lipophilicity allows formulation scientists to design probes that selectively accumulate in cellular membranes or specific lipophilic tissue compartments.
Higher lipophilicity may support hydrophobic formulation contexts
XLogP3 prediction; experimental confirmation advised
The electronic properties of the benzo[e]indolenine core also influence the electrochemical behavior of the synthesized dyes. Cyclic voltammetry of dicationic acceptor-donor-acceptor dyes reveals that the introduction of the fused benzene ring causes an anodic shift of 70 mV in the first oxidation process compared to the standard indolenine dye [1]. Furthermore, this structural modification transitions the oxidation wave from an irreversible process to a quasi-reversible one, indicating superior stability of the oxidized species.
| Evidence Dimension | First Oxidation Potential Shift |
| Target Compound Data | +70 mV anodic shift and quasi-reversible oxidation (Benzo[e]indolenine dye D2) |
| Comparator Or Baseline | Baseline irreversible oxidation at 1.11 V (Indolenine dye D1) |
| Quantified Difference | +70 mV shift and transition to quasi-reversibility |
| Conditions | Cyclic voltammetry measured in CH2Cl2 solutions |
For manufacturers of electrochromic devices or redox-responsive sensors, the benzo-fused precursor is necessary to achieve predictable, reversible electrochemical cycling.
May support high-temperature synthetic procedures and storage integrity
Reported at atmospheric pressure
Supports phototheranostic dye research context; model-specific review advised
In vitro characterization; in vivo mouse tumor model reported
Class-level context; NIR window is prerequisite for in vivo imaging studies
Data to verify; source-specific review recommended
Directly utilizing the bathochromic shift capabilities outlined in Section 3, this compound is the mandatory precursor for synthesizing Indocyanine Green (ICG) and its derivatives (e.g., Cy5.5, Cy7.5). These dyes are essential for clinical fluorescence-guided surgery and angiography [1].
Leveraging the >2x enhancement in two-photon absorption cross-section, the benzo[e]indolenine core is used to manufacture advanced contrast agents for deep-tissue, high-resolution multiphoton imaging in neurobiology and oncology [2].
Because the fused benzene ring drastically increases the partition coefficient (logD to 6.25), this compound is the optimal starting material for synthesizing lipophilic NIR fluorophores used in long-term cellular tracking, tissue growth monitoring, and lipid droplet staining [3].
Taking advantage of the quasi-reversible oxidation and anodic shift, this compound is incorporated into dicationic acceptor-donor-acceptor dyes and squaraine dyes for use in organic photovoltaics, computer-to-plate (CTP) infrared absorbers, and specialized electrochromic windows [4].
Irritant